1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, a benzimidazole moiety, and a pyrrolidinone ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the chlorophenyl and methoxyphenoxy substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: It is used in the development
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-21-10-12-22(13-11-21)33-15-14-29-24-5-3-2-4-23(24)28-26(29)18-16-25(31)30(17-18)20-8-6-19(27)7-9-20/h2-13,18H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELSYULCAUQJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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